Technical Whitepaper: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
Technical Whitepaper: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
The following technical guide details the chemical profile, synthesis, and application of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CAS 23372-18-1).
CAS: 23372-18-1 | Formula: C
Executive Summary
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents and advanced agrochemicals.[1][2] Its structural uniqueness lies in its dual-electrophilic nature : it possesses a highly reactive alkyl chloride (chloromethyl group) and a less reactive heteroaryl chloride.[1] This "reactivity gradient" allows medicinal chemists to perform sequential, regioselective functionalizations—typically installing a nucleophile at the methyl position via S
Chemical Profile & Physical Properties[1][3][4]
| Property | Data |
| IUPAC Name | 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine |
| CAS Number | 23372-18-1 |
| Molecular Weight | 191.06 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 85–89 °C (Typical range for this class) |
| Solubility | Soluble in DCM, CHCl |
| Stability | Moisture sensitive (hydrolysis of chloromethyl group); Light sensitive. |
| Hazards | Corrosive, Lachrymator (due to alkyl halide), Acute Toxicity. |
Synthesis & Production Logic
The synthesis of CAS 23372-18-1 requires precise control to avoid over-chlorination.[1] Two primary routes are utilized depending on scale and purity requirements.
Route A: Deoxychlorination (Laboratory/Pharma Grade)
This route is preferred for drug development due to higher regioselectivity.
-
Precursor: 3-Chloro-4-(hydroxymethyl)-5,6-dimethylpyridazine.[1]
-
Reagent: Thionyl chloride (SOCl
) or Phosphoryl chloride (POCl ). -
Mechanism: The hydroxyl group attacks the sulfur center, forming a chlorosulfite intermediate, which undergoes S
i or S 2 substitution to yield the alkyl chloride.
Route B: Radical Chlorination (Industrial Scale)
-
Precursor: 3-Chloro-4,5,6-trimethylpyridazine.[1]
-
Reagent: N-Chlorosuccinimide (NCS) with AIBN (initiator) or Cl
gas under UV light. -
Challenge: Controlling regioselectivity between the 4-methyl, 5-methyl, and 6-methyl groups. The 4-methyl position is often targeted due to steric and electronic activation, but isomer separation is frequently required.[1]
Visualization: Synthesis & Reactivity Flow[1]
Caption: Synthesis pathways (Blue/Grey) and sequential functionalization strategy (Red) exploiting the reactivity difference between alkyl and aryl chlorides.
Reactivity & Applications
The Reactivity Gradient
The core value of this intermediate is the distinct reactivity difference between its two chlorine atoms:
-
C4-Chloromethyl (Alkyl Halide): Highly reactive toward nucleophiles (amines, thiols, alkoxides) via S
2 mechanisms . This is almost always the first point of modification. -
C3-Chloro (Heteroaryl Halide): Less reactive.[1] Requires activation via S
Ar (high heat, strong nucleophiles) or Transition Metal Catalysis (Buchwald-Hartwig, Suzuki-Miyaura).[1]
Key Experimental Protocol: Amination (S 2)
Context: Attaching a piperazine moiety, a common step in synthesizing kinase inhibitors.
Protocol:
-
Setup: Dissolve 1.0 eq of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine in anhydrous Acetonitrile (MeCN) or DMF.
-
Base: Add 1.5 eq of Diisopropylethylamine (DIPEA) or K
CO to scavenge HCl. -
Nucleophile: Add 1.1 eq of the secondary amine (e.g., N-methylpiperazine) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC/LCMS (Target mass M+Amine-Cl).[1]
-
Workup: Dilute with water, extract with Ethyl Acetate. The product (retention of the C3-Cl) is usually stable and can be purified via silica chromatography.
Downstream Applications
-
P2X3 Receptor Antagonists: Used in chronic cough and pain management drugs. The pyridazine core mimics the purine ring of ATP.
-
c-Met Kinase Inhibitors: The pyridazine ring serves as a hinge-binding scaffold.[1]
-
Agrochemicals: Precursor to pyridazinone herbicides which inhibit carotenoid biosynthesis (PDS inhibitors).
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Corr.[1][4] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves, lab coat, and face shield. |
| Acute Tox. 4 | Harmful if swallowed or inhaled. | Use only in a chemical fume hood. |
| Lachrymator | May cause tear production/respiratory irritation. | Avoid dust formation; handle cold if possible. |
| Storage | Moisture sensitive. | Store under inert gas (Argon/N |
References
-
PubChem Compound Summary. (2025). 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine (CID 11019637).[1] National Center for Biotechnology Information. Link
-
ChemicalBook. (2024).[5] Product Profile: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine. Link
-
GuideChem. (2024). Synthesis and Supplier Data for CAS 23372-18-1. Link
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Standard reference for S
2 vs S Ar mechanisms). - Journal of Medicinal Chemistry. (Generic Citation). Pyridazine scaffolds in kinase inhibitor design.
